molecular formula C12H11F3N2O B14894964 n-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline

n-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline

Cat. No.: B14894964
M. Wt: 256.22 g/mol
InChI Key: SAJCHBORZWRTPO-UHFFFAOYSA-N
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Description

N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to the aniline moiety and a methyl group attached to the isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced to the isoxazole ring via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced to the aniline moiety through electrophilic aromatic substitution using trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the methylisoxazole derivative with the trifluoromethyl aniline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole or aniline ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Methylisoxazol-3-yl)methyl)aniline
  • N-((5-Methylisoxazol-3-yl)methyl)-4-chloroaniline
  • N-((5-Methylisoxazol-3-yl)methyl)-4-methoxyaniline

Uniqueness

N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H11F3N2O/c1-8-6-11(17-18-8)7-16-10-4-2-9(3-5-10)12(13,14)15/h2-6,16H,7H2,1H3

InChI Key

SAJCHBORZWRTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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